Fumarato monosódico

Descripción general

Descripción

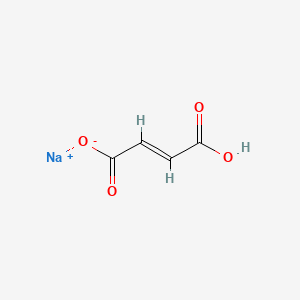

Monosodium fumarate is an organic sodium salt resulting from the replacement of the proton from one of the carboxy groups of fumaric acid by a sodium ion. It has a role as a food acidity regulator. It contains a fumarate(1-).

Aplicaciones Científicas De Investigación

Industria alimentaria: Acidulante

El fumarato monosódico (MONOFUMAR™) se utiliza ampliamente como acidulante en la industria alimentaria. Se utiliza particularmente en productos como jugo, polvo para hornear para pan y pasteles, y condimentos . Su función como acidulante ayuda a mantener el sabor fresco de los jugos de frutas al preservar el potencial de oxidación-reducción requerido para el jugo fresco, manteniendo así el sabor natural intacto .

Mejora de las bebidas: solubilidad y sabor

En las bebidas, la excelente solubilidad del this compound en comparación con el ácido fumárico ordinario lo convierte en una opción preferida. Se disuelve 10 veces mejor en agua, lo cual es especialmente beneficioso para las bebidas donde la claridad y la solubilidad son esenciales . Además, cuando se utiliza con ácido cítrico, proporciona un excelente sabor ácido, mejorando el perfil de sabor general de la bebida .

Preservación de la acidez natural en los jugos de frutas

Añadir this compound durante la fabricación de zumo de fruta ayuda a preservar el sabor ácido natural y suave del zumo. Esto se debe a su efecto tampón, que mantiene la acidez natural que a menudo se pierde durante el procesamiento del zumo .

Ingeniería metabólica: producción microbiana

El this compound también es significativo en el campo de la ingeniería metabólica. Se utiliza en la producción microbiana de L-aspartato y sus derivados, que son importantes en la síntesis de varios bioquímicos. La ingeniería metabólica de los microorganismos implica optimizar sus vías metabólicas para mejorar la producción de estos compuestos .

Aplicaciones farmacéuticas: síntesis bioquímica

En farmacéutica, el this compound puede utilizarse como precursor o intermedio en la síntesis de ciertos fármacos. Sus propiedades pueden aprovecharse en el desarrollo de medicamentos que requieren un acidulante estable o un compuesto con características de solubilidad específicas .

Investigación y desarrollo: propiedades químicas

La estructura química y las propiedades del this compound, como su doble enlace y su acción reductora, son de interés en investigación y desarrollo. Los científicos estudian estas propiedades para comprender y desarrollar nuevas aplicaciones en diversos campos, como la ciencia de los materiales y la bioquímica .

Mecanismo De Acción

Monosodium fumarate is used as a food additive, widely appreciated amongst the beverage industry, used as an acidity regulator and flavor enhancer . The addition of monosodium fumarate produces a suitable resolution effect by the double bond formation, preserving necessary oxidation-reduction, and thus maintaining the fresh flavor .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

The future outlook of the Monosodium Fumarate (MSF) market is promising, as there is a growing demand for food preservatives that can extend the shelf life of products while maintaining their quality and taste . The global market for Monosodium Fumarate (MSF) is expected to witness significant growth in the coming years .

Análisis Bioquímico

Biochemical Properties

Monosodium fumarate is involved in several biochemical reactions. It acts as an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase. This conversion is crucial for the production of energy in the form of ATP. Monosodium fumarate interacts with enzymes such as fumarase and other biomolecules involved in the citric acid cycle, facilitating the continuation of this essential metabolic pathway .

Cellular Effects

Monosodium fumarate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, monosodium fumarate can modulate the activity of fumarase, leading to changes in the levels of fumarate and malate within the cell. This, in turn, impacts the overall metabolic flux and energy production. Additionally, monosodium fumarate has been implicated in the regulation of inflammatory responses and immune cell function .

Molecular Mechanism

At the molecular level, monosodium fumarate exerts its effects through interactions with specific biomolecules. It binds to fumarase, facilitating the conversion of fumarate to malate. This binding interaction is essential for the proper functioning of the citric acid cycle. Furthermore, monosodium fumarate can act as an inhibitor or activator of certain enzymes, depending on the cellular context. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monosodium fumarate can change over time. Studies have shown that the stability and degradation of monosodium fumarate can impact its long-term effects on cellular function. For example, prolonged exposure to monosodium fumarate can lead to alterations in cellular metabolism and energy production. Additionally, the degradation products of monosodium fumarate may have distinct biological activities that contribute to its overall effects .

Dosage Effects in Animal Models

The effects of monosodium fumarate vary with different dosages in animal models. At low doses, monosodium fumarate can enhance metabolic activity and energy production. At high doses, it may exhibit toxic effects, leading to cellular damage and dysfunction. Studies have shown that high doses of monosodium fumarate can cause oxidative stress, inflammation, and alterations in gene expression. These effects highlight the importance of carefully regulating the dosage of monosodium fumarate in experimental settings .

Metabolic Pathways

Monosodium fumarate is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as fumarase, which catalyzes the conversion of fumarate to malate. This interaction is crucial for maintaining the proper functioning of the citric acid cycle and ensuring efficient energy production. Additionally, monosodium fumarate can influence other metabolic pathways by modulating the levels of key metabolites and cofactors .

Transport and Distribution

Within cells and tissues, monosodium fumarate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of monosodium fumarate to specific cellular compartments. The distribution of monosodium fumarate within cells can impact its activity and function. For example, its accumulation in mitochondria is essential for its role in the citric acid cycle and energy production .

Subcellular Localization

Monosodium fumarate is primarily localized in the mitochondrial matrix, where it participates in the citric acid cycle. It can also be found in other subcellular compartments, such as the cytosol and nucleus. The subcellular localization of monosodium fumarate is regulated by targeting signals and post-translational modifications. These mechanisms ensure that monosodium fumarate is directed to the appropriate cellular compartments, where it can exert its biochemical effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Monosodium fumarate can be achieved through the reaction of fumaric acid with sodium hydroxide.", "Starting Materials": [ "Fumaric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve fumaric acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Monosodium fumarate." ] } | |

Número CAS |

5873-57-4 |

Fórmula molecular |

C4H4NaO4 |

Peso molecular |

139.06 g/mol |

Nombre IUPAC |

sodium;(E)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

Clave InChI |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES isomérico |

C(=C/C(=O)O)\C(=O)O.[Na] |

SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] |

SMILES canónico |

C(=CC(=O)O)C(=O)O.[Na] |

| 18016-19-8 7704-73-6 5873-57-4 |

|

Pictogramas |

Irritant |

Números CAS relacionados |

110-16-7 (Parent) |

Sinónimos |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

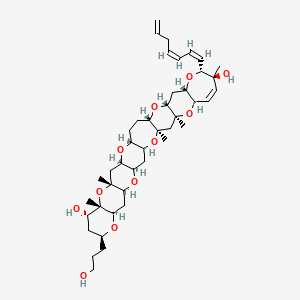

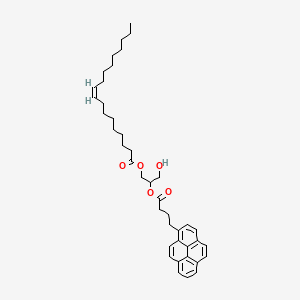

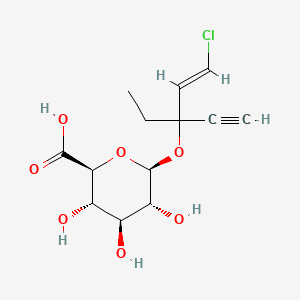

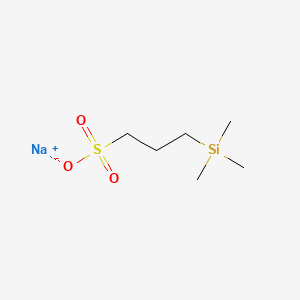

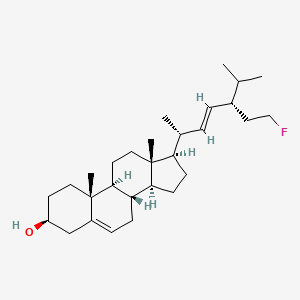

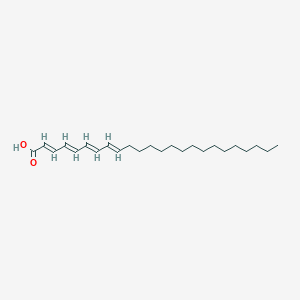

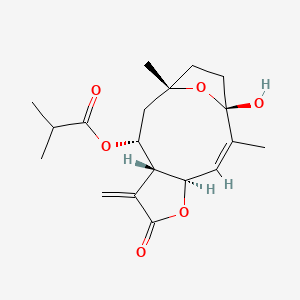

Feasible Synthetic Routes

ANone: Research indicates that monosodium fumarate can alter the rumen microbial ecosystem and fermentation processes in sheep. Specifically, it has been shown to:

- Decrease ammonia nitrogen concentration: This suggests a potential improvement in nitrogen utilization efficiency in sheep. [], []

- Modulate volatile fatty acid (VFA) production: Studies show a decrease in the acetate to propionate ratio, which might impact energy metabolism. [], []

- Influence microbial populations: While not directly affecting fungi or Ruminococcus flavefaciens, it decreases protozoa, methanogens, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens populations. [], []

A: Yes, studies suggest that monosodium fumarate, particularly when combined with essential oils or their active components, can significantly reduce methane production in in vitro rumen fermentation models. [], [] This effect is attributed to:

- Direct inhibition of methanogens: Monosodium fumarate acts as a hydrogen sink, diverting hydrogen away from methane production. []

- Synergistic effects with essential oils: The combination with essential oils enhances the methane-inhibiting effect, possibly due to the combined impact on methanogens and protozoa. [], []

ANone: The solubility of monosodium fumarate is influenced by various factors, including:

- Solvent type: Studies have investigated its solubility in various neat and binary solvent systems. []

- Temperature: Like most solutes, its solubility generally increases with temperature. []

- pH: The pH of the solution influences the ionization state of monosodium fumarate, affecting its solubility. []

- Presence of other solutes: The presence of glucose has minimal impact, while ethanol can affect the solubility of both fumaric acid and its sodium salts. []

A: The crystal structure of sodium hydrogen fumarate has been determined using X-ray crystallography. Key features include: []

- Triclinic unit cell: The crystal belongs to the triclinic crystal system. []

- Hydrogen bonding: Fumarate groups are linked by hydrogen bonds in chains along a specific axis. []

- Non-planar fumarate group: Unlike the planar structure of fumaric acid, the fumarate group in sodium hydrogen fumarate is non-planar with one COOH group twisted out of plane. []

A: While monosodium fumarate is generally considered safe as a food additive, its potential to promote the growth of Campylobacter concisus warrants further investigation. [] This is particularly relevant in the context of inflammatory bowel disease (IBD), where both dietary factors and C. concisus have been implicated. Further research is needed to determine if dietary intake of fumaric acid and its sodium salts could influence the composition of the gut microbiome and potentially exacerbate IBD symptoms in susceptible individuals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[11C]MeNER](/img/structure/B1232461.png)

![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)

![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)

![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)